7,7,8,8-Tetracyanoquinodimethane
Overview
Description
7,7,8,8-Tetracyanoquinodimethane is an organic compound with the chemical formula (N≡C−)2C=C6H4=C(−C≡N)2. It is an orange crystalline solid and a relative of para-quinone. This cyanocarbon is a prototypical electron acceptor, widely used to prepare charge transfer salts, which are of significant interest in molecular electronics .
Mechanism of Action
Target of Action:
TCNQ is a prototypical electron acceptor that forms charge-transfer (CT) complexes with various electron-donor molecules and metal ions . Its primary targets include these electron donors, which interact with TCNQ to create CT complexes.
Mode of Action:
The interaction between TCNQ and its targets involves electron transfer. When TCNQ accepts electrons from donors, it forms radical anions (TCNQ−) and undergoes reversible redox reactions . This process leads to the breakdown of TCNQ dimers, resulting in massive delocalized electrons.
Biochemical Pathways:
TCNQ-based complexes impact several pathways. For instance, TCNQ–tetrathiafulvalene (TTF) organic salts exhibit high electrical conductivity. These materials have been studied for applications in electron transport and organic magnets .
Action Environment:
Environmental factors play a crucial role in TCNQ’s efficacy and stability. Temperature, humidity, and exposure to light affect its behavior. For instance, TCNQ-based materials are sensitive to moisture and oxygen.
: New aspect of photophysics of 7,7,8,8-tetracyanoquinodimethane and its solvated complexes : Real-time monitoring of the lithiation process in organic materials
Biochemical Analysis
Biochemical Properties
It is known that this compound is a strong electron acceptor, forming charge transferring chains and ion radical salts . These properties suggest that 7,7,8,8-Tetracyanoquinodimethane could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context, although specific interactions have not been reported.
Molecular Mechanism
It is known to act as an electron acceptor, suggesting that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
7,7,8,8-Tetracyanoquinodimethane is synthesized through the condensation of 1,4-cyclohexanedione with malononitrile, followed by dehydrogenation of the resulting diene with bromine . The reaction can be summarized as follows:
Condensation Reaction:
Dehydrogenation Reaction:
Chemical Reactions Analysis
7,7,8,8-Tetracyanoquinodimethane undergoes various chemical reactions, including:
Charge Transfer Complex Formation:
Scientific Research Applications
7,7,8,8-Tetracyanoquinodimethane has diverse applications in scientific research, including:
Molecular Electronics:
Organic Semiconductors:
CO2 Separation:
Comparison with Similar Compounds
7,7,8,8-Tetracyanoquinodimethane is compared with other cyanocarbons and electron acceptors:
This compound stands out due to its ability to form highly conductive charge-transfer complexes, making it unique in the field of molecular electronics.
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVSPMFGIFTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4 | |
Record name | tetracyanoquinodimethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tetracyanoquinodimethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26810-79-7 | |
Record name | Propanedinitrile, 2,2′-(2,5-cyclohexadiene-1,4-diylidene)bis-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=26810-79-7 | |
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DSSTOX Substance ID |
DTXSID5061748 | |
Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |
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Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green crystalline solid; [Alfa Aesar MSDS] | |
Record name | Tetracyanoquinodimethane | |
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CAS No. |
1518-16-7 | |
Record name | Tetracyanoquinodimethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1518-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetracyanoquinodimethane | |
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Record name | TCNQ | |
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Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |
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Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |
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Record name | 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bismalononitrile | |
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Record name | 7,7,8,8-TETRACYANO-P-QUINODIMETHANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TCNQ?
A1: TCNQ's molecular formula is C12H4N4, and its molecular weight is 204.19 g/mol.
Q2: What are the key spectroscopic characteristics of TCNQ?
A2: TCNQ displays characteristic peaks in infrared (IR) spectroscopy, particularly the nitrile (C≡N) stretching frequency, which is sensitive to its oxidation state. [] This is particularly useful for analyzing charge transfer within TCNQ complexes. [, ] Additionally, Raman spectroscopy provides valuable information about vibrational modes, further aiding in characterizing TCNQ and its complexes. [, , ]
Q3: How does TCNQ interact with electron donors?
A3: TCNQ readily accepts electrons from donor molecules, forming charge-transfer complexes. [, , , ] The degree of charge transfer significantly influences the properties of these complexes, affecting their conductivity, magnetism, and optical characteristics. [, , , , , ]
Q4: What is the significance of TCNQ in material science?
A4: TCNQ is a versatile building block for creating diverse materials, including organic conductors, semiconductors, and magnetic materials. [, , , , , , , ] Its ability to form complexes with varying degrees of charge transfer makes it particularly attractive for tailoring material properties.
Q5: How does the morphology of TCNQ-based materials impact their properties?
A5: TCNQ-based materials exhibit a rich variety of morphologies, including nanowires, nanorods, and thin films. [, , , , ] The morphology significantly impacts properties like conductivity and switching behavior, making it a crucial factor in device fabrication. [, , ]
Q6: How does TCNQ interact with metal ions to form coordination polymers?
A6: TCNQ can coordinate to various metal ions, forming one-, two-, or three-dimensional coordination polymers. [, , , ] These polymers exhibit diverse structures depending on the metal ion, its oxidation state, and the presence of co-ligands. []
Q7: What are the catalytic applications of TCNQ and its derivatives?
A7: TCNQ and its derivatives, especially the fluorinated analogue TTF-TCNQF4, have shown promising catalytic activity in electron-transfer reactions, such as the reduction of ferricyanide ions by thiosulfate ions. [] The fluorinated derivative exhibits higher catalytic activity and remarkable stability, allowing for its recovery and reuse in multiple catalytic cycles. []
Q8: How is computational chemistry employed in understanding TCNQ-based systems?
A8: Density Functional Theory (DFT) calculations provide insights into the electronic structure, charge distribution, and intermolecular interactions within TCNQ-based materials. [, ] These calculations are crucial for interpreting experimental data and predicting the properties of novel TCNQ-based compounds.
Q9: How does fluorination of TCNQ (forming TCNQF4) affect its properties?
A9: Fluorination enhances the electron-accepting ability of TCNQ, leading to stronger charge-transfer interactions in complexes. [, , , ] This results in altered electronic properties, often leading to improved conductivity and catalytic activity compared to the parent TCNQ. [, ]
Q10: How does the structure of the donor molecule influence the properties of TCNQ-based charge transfer complexes?
A10: The size, shape, and electronic properties of the donor molecule significantly affect the packing arrangement and degree of charge transfer in TCNQ complexes. [, , ] These factors subsequently influence the conductivity, magnetism, and optical properties of the resulting materials. [, ]
Q11: What factors can influence the stability of TCNQ-based materials?
A11: Environmental factors like light and air exposure can impact the stability of TCNQ complexes. [] Additionally, the choice of solvent and the presence of water can affect the stability of doped complexes. [] Understanding these factors is critical for developing strategies to enhance material stability for various applications.
Q12: What analytical techniques are essential for characterizing TCNQ-based materials?
A12: A combination of techniques is employed to characterize TCNQ-based materials, including:
- X-ray diffraction (XRD): Provides information on crystal structure and phase identification. [, , , , ]
- Scanning Electron Microscopy (SEM): Reveals surface morphology and microstructure of the materials. [, , , , ]
- Atomic Force Microscopy (AFM): Offers high-resolution imaging of surface topography and nanostructure. []
- Electrochemical techniques: Cyclic voltammetry and chronoamperometry are used to study redox processes and kinetics. [, , ]
- Spectroscopic methods: UV-Vis, IR, and Raman spectroscopy provide information on electronic transitions, molecular vibrations, and charge transfer interactions. [, , , , , , , , ]
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